

# Toxicological Profile and Safety Assessment of Furfuryl Propionate: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Furfuryl propionate*

Cat. No.: *B1584475*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available toxicological data and the safety assessment of **furfuryl propionate**. The information is compiled from evaluations by international bodies such as the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the European Food Safety Authority (EFSA). Due to the limited toxicological data on **furfuryl propionate** itself, its safety assessment relies heavily on the data of its expected metabolites—furfuryl alcohol and propionic acid—and the structurally related substance, furfural.

## Executive Summary

**Furfuryl propionate** is a flavoring agent with a fruity, sweet odor. Its safety for use in food has been evaluated by JECFA, which has established a group Acceptable Daily Intake (ADI) of 0-0.5 mg/kg body weight for furfural and a group of related furan derivatives, including **furfuryl propionate**.<sup>[1][2]</sup> This group ADI is based on the No-Observed-Adverse-Effect Level (NOAEL) for furfural in a 13-week study in rats. The safety assessment is predicated on the rapid hydrolysis of **furfuryl propionate** in the body to furfuryl alcohol and propionic acid, which are then further metabolized.

## Toxicological Data

The available quantitative toxicological data for **furfuryl propionate** and its relevant metabolites and related substances are summarized below.

**Table 1: Acute Toxicity Data**

Substance	Test Species	Route	LD50	Reference
Furfural	Rat	Oral	127 mg/kg bw	[3]
Furfural	Mouse	Oral	333 mg/kg bw	[3]
Furfuryl Alcohol	Mouse/Rabbit	Oral	160 - 400 mg/kg bw	[4]
Propionic Acid	Rat	Oral	2600 mg/kg bw	[5]
Propionic Acid	Rabbit	Dermal	500 µL/kg	[5]

**Table 2: Short-term and Sub-chronic Toxicity Data**

Substance	Test Species	Duration	Route	NOAEL	LOAEL	Effects Observed at LOAEL	Reference
Furfural	Rat	13 weeks	Oral (gavage)	53 mg/kg bw/day	-	Basis for group ADI	[6]
Furfural	Rat	28 days	Oral (gavage)	96 mg/kg bw/day	>96 mg/kg bw/day	Increased liver and kidney weight at higher doses	[7]

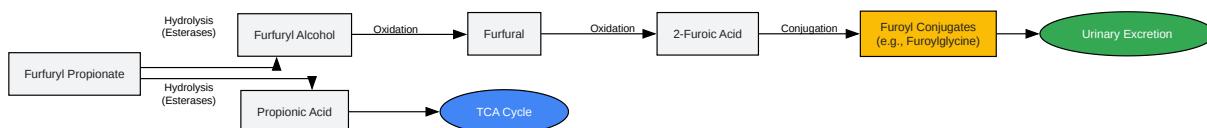
**Table 3: Genotoxicity Data**

Substance	Test System	Result	Remarks	Reference
Furfuryl Alcohol	Mouse bone marrow	Positive	Induction of sister chromatid exchanges	[8]
Furfuryl Alcohol	In vitro Ames test	Negative	No substantial evidence of genotoxicity	[9]
Furfural	Mammalian assays (in vivo)	Negative	Chromosome level and UDS assay	[3]
Propionic Acid	Human Lymphocyte	Positive	Sister Chromatid Exchange	[5]

## Metabolism and Toxicokinetics

The metabolic pathway of **furfuryl propionate** is a key element in its safety assessment. It is anticipated to be rapidly hydrolyzed in the body.

## Metabolic Pathway of Furfuryl Propionate



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### Metabolic pathway of **furfuryl propionate**.

**Furfuryl propionate** is expected to be hydrolyzed by carboxylesterases, which are abundant in the liver, blood, and intestinal mucosa, into furfuryl alcohol and propionic acid.[6] Furfuryl alcohol is then oxidized to furfural, which is further oxidized to 2-furoic acid.[6][10] Furoic acid is subsequently conjugated, primarily with glycine, to form furoylglycine, which is then excreted in

the urine.[\[6\]](#) Propionic acid enters the normal cellular metabolic pathways, ultimately being utilized in the Krebs (TCA) cycle.

## Experimental Protocols

Detailed experimental protocols for toxicological studies on **furfuryl propionate** are not readily available in the public domain. However, based on the information from the JECFA evaluation and related studies on its metabolites, the following outlines the likely methodologies for key experiments.

### Sub-chronic Oral Toxicity Study (Basis for ADI)

This protocol is based on the 13-week study of furfural in rats, which forms the basis of the group ADI.

- Test Substance: Furfural (as a representative for the group).
- Test Species: Fischer 344 rats.
- Administration: Gavage.
- Dosage Levels: Multiple dose levels, with the highest dose initially causing mortality and being subsequently reduced. The study that established the NOAEL used doses up to 180 mg/kg bw/day, with most rats in this group dying. The NOAEL was determined to be 53 mg/kg bw/day.[\[6\]](#)
- Duration: 13 weeks.
- Observations: Daily clinical observations, weekly body weight and food consumption measurements. At termination, hematology, clinical chemistry, and gross and microscopic pathology of organs and tissues.
- Key Endpoints: Body weight changes, organ weights, and histopathological examination of the liver and kidneys.

### Genotoxicity: Sister Chromatid Exchange (SCE) Assay

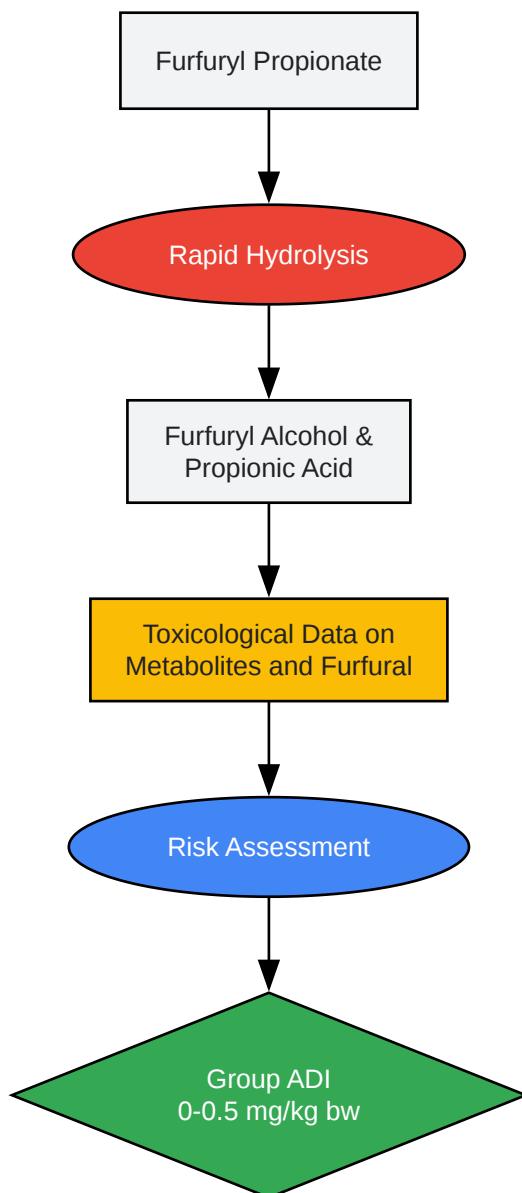
The following is a representative protocol for an in vivo SCE assay, based on a study conducted on furfuryl alcohol.[8]

- Test Substance: Furfuryl alcohol.
- Test Species: Mouse (bone marrow cells).
- Administration: Oral gavage.
- Dosage Levels: Three dose levels ranging from 1000-4000 ppm, administered as a single dose or for five consecutive days.
- Methodology:
  - Animals are treated with the test substance.
  - 5-Bromodeoxyuridine (BrdU) is injected intraperitoneally to label the DNA.
  - Animals are sacrificed at specific time points after treatment.
  - Bone marrow is collected, and slides are prepared to visualize metaphase chromosomes.
  - Slides are stained to differentiate between sister chromatids.
  - The number of sister chromatid exchanges per cell is scored microscopically.
- Analysis: Statistical analysis is performed to determine if there is a significant, dose-dependent increase in SCEs compared to a control group.

## Safety Assessment and Rationale

The safety assessment of **furfuryl propionate** is conducted through a "read-across" approach, where data from structurally similar and metabolically related compounds are used to infer its toxicological properties.

## Safety Assessment Workflow



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#### *Workflow for the safety assessment of **furfuryl propionate**.*

The primary justification for this approach is the rapid hydrolysis of **furfuryl propionate** to furfuryl alcohol and propionic acid.<sup>[6]</sup> The systemic exposure to the parent ester is expected to be transient and minimal. Therefore, the toxicity of **furfuryl propionate** is considered to be a composite of the toxicities of its metabolites.

The group ADI of 0-0.5 mg/kg bw, established by JECFA, is based on the NOAEL of 53 mg/kg bw/day from a 13-week oral toxicity study of furfural in rats, with a safety factor of 100 applied.

[6] Furfural is a key metabolite of furfuryl alcohol and is considered a suitable representative for the group of furan derivatives.

## Conclusion

The available data indicate that **furfuryl propionate** is unlikely to pose a safety concern at the current levels of intake when used as a flavoring agent. Its safety is substantiated by its rapid metabolism to well-characterized substances (furfuryl alcohol and propionic acid) and the comprehensive toxicological database on the related substance, furfural. The established group ADI of 0-0.5 mg/kg bw provides a benchmark for safe consumption. For drug development professionals, it is crucial to consider the metabolic fate of **furfuryl propionate** and the toxicological profiles of its metabolites in any potential application. Further studies directly on **furfuryl propionate** could provide a more refined understanding of its toxicological properties.

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